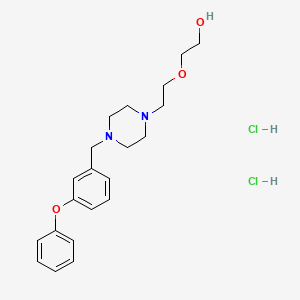

![molecular formula C26H29NO4 B2578782 N-Fmoc-[(1R,2S,5S)-2-amino-6,6-dimethylbicyclo[3.1.1]hept-2-yl]acetic acid CAS No. 1335031-68-9](/img/structure/B2578782.png)

N-Fmoc-[(1R,2S,5S)-2-amino-6,6-dimethylbicyclo[3.1.1]hept-2-yl]acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Solid Phase Synthesis of Carbonylated Peptides

Research conducted by Waliczek et al. (2015) focused on solid phase synthesis of carbonylated peptides using derivatives of N-Fmoc-protected amino acids. This method aids in synthesizing peptides containing D,L-Thr(O) residue, modeling oxidatively modified peptides associated with diseases (Waliczek, M., Kijewska, M., Stefanowicz, P., & Szewczuk, Z., 2015).

Synthesis of Heterocyclic γ-Amino Acids

Mathieu et al. (2015) reported on the synthesis of 4-Amino(methyl)-1,3-thiazole-5-carboxylic acids (ATCs) using N-Fmoc-amino acids. This approach is vital for creating mimics of protein secondary structures like helices and β-sheets (Mathieu, L., Bonnel, C., Masurier, N., Maillard, L., Martínez, J., & Lisowski, V., 2015).

Development of Nonlinear Optical Oligomers

Huang et al. (2000) explored the synthesis of nonlinear optical (NLO) chromophores using Fmoc-protected amino acids. This approach is significant for creating advanced materials with specific optical properties (Huang, D., Zhang, C., Dalton, L., & Weber, W. P., 2000).

Self-Assembly of Fmoc-Modified Amino Acids

Tao et al. (2016) reviewed the use of Fmoc-modified amino acids in self-assembly processes. These amino acids are crucial for applications in cell cultivation, drug delivery, and therapeutic properties (Tao, K., Levin, A., Adler-Abramovich, L., & Gazit, E., 2016).

Peptide Nucleic Acid Synthesis

Wojciechowski and Hudson (2008) developed a method for synthesizing peptide nucleic acid monomers using Fmoc-protected amino acids. This technique is crucial for advancing genetics and molecular biology research (Wojciechowski, F. & Hudson, R., 2008).

Propiedades

IUPAC Name |

2-[(1R,2S,5S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29NO4/c1-25(2)16-11-12-26(14-23(28)29,22(25)13-16)27-24(30)31-15-21-19-9-5-3-7-17(19)18-8-4-6-10-20(18)21/h3-10,16,21-22H,11-15H2,1-2H3,(H,27,30)(H,28,29)/t16-,22+,26-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYOFHEZWSNWPCF-USUFYUJYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC(C1C2)(CC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@H]2CC[C@@]([C@@H]1C2)(CC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H29NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Fmoc-[(1R,2S,5S)-2-amino-6,6-dimethylbicyclo[3.1.1]hept-2-yl]acetic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{3-[4-(2-chlorophenyl)piperazin-1-yl]-3-oxopropyl}-2-(diethylamino)-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2578702.png)

![3-methyl-8-[(4-methylpiperazin-1-yl)methyl]-7H-purine-2,6-dione](/img/structure/B2578707.png)

![7-methyl-4-oxo-N-(p-tolyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2578711.png)

![2-[[2-[(1-cyanocyclohexyl)-methylamino]-2-oxoethyl]-methylamino]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2578713.png)

![2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2578720.png)

![(E)-1-(2,6-dimethylmorpholino)-3-(3-{[4-(trifluoromethyl)benzyl]oxy}phenyl)-2-propen-1-one](/img/structure/B2578721.png)